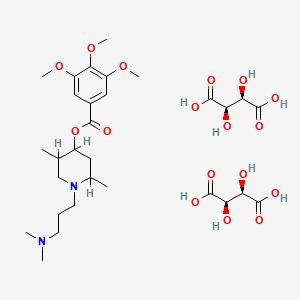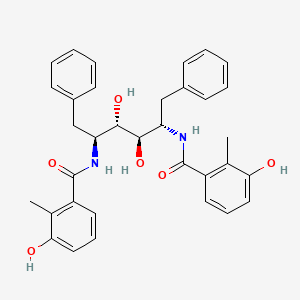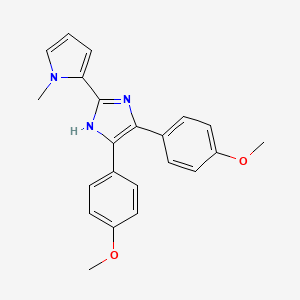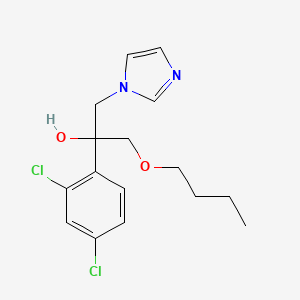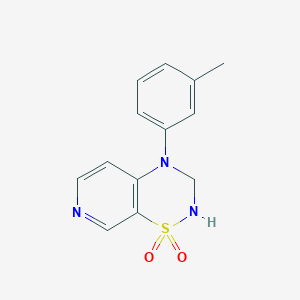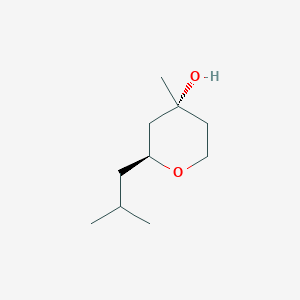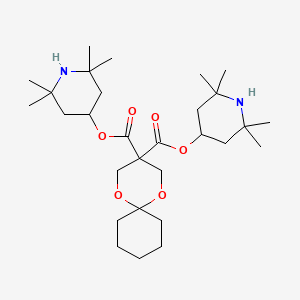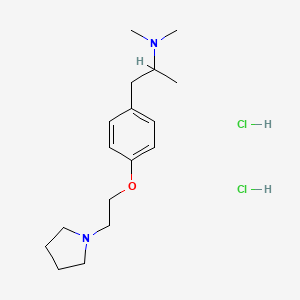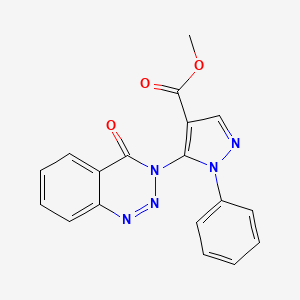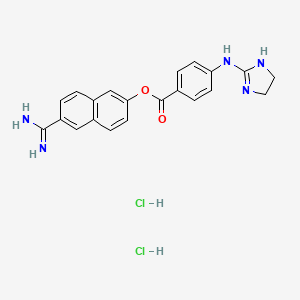
Iobenguane I-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iobenguane I-125 is a radiopharmaceutical compound used primarily in diagnostic imaging. It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (noradrenaline). This compound is particularly useful in identifying and treating certain types of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iobenguane I-125 involves the iodination of meta-iodobenzylguanidine. The process typically includes the reaction of meta-iodobenzylguanidine with iodine-125 in the presence of an oxidizing agent. The reaction conditions must be carefully controlled to ensure the correct incorporation of the iodine-125 isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Iobenguane I-125 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various iodinated and non-iodinated derivatives of Iobenguane, which can have different biological activities and applications .
Scientific Research Applications
Iobenguane I-125 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in understanding the uptake and metabolism of adrenergic neurotransmitters in biological systems.
Medicine: Primarily used in diagnostic imaging to detect and monitor neuroendocrine tumors.
Industry: Employed in the development of new radiopharmaceuticals and diagnostic agents.
Mechanism of Action
Iobenguane I-125 mimics the structure of norepinephrine, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen. Once inside the cells, it is stored in presynaptic storage vesicles. The compound is transported into adrenergic nerve terminals via the norepinephrine uptake transporter. This mechanism allows it to be used effectively in imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
Iobenguane I-123: Used for diagnostic imaging but has a shorter half-life compared to Iobenguane I-125.
Iobenguane I-131: Used for both diagnostic imaging and therapeutic purposes due to its beta-emitting properties.
Uniqueness
This compound is unique due to its longer half-life, which allows for extended imaging sessions and more detailed diagnostic information. Its ability to mimic norepinephrine and be taken up by adrenergic tissues makes it particularly effective in targeting neuroendocrine tumors .
Properties
CAS No. |
74075-13-1 |
|---|---|
Molecular Formula |
C8H10IN3 |
Molecular Weight |
273.09 g/mol |
IUPAC Name |
2-[(3-(125I)iodanylphenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-2 |
InChI Key |
PDWUPXJEEYOOTR-ZRHPLBMLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[125I])CN=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


